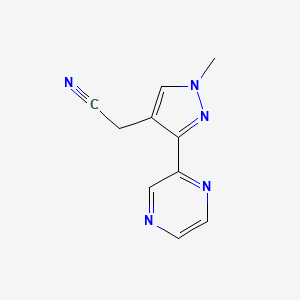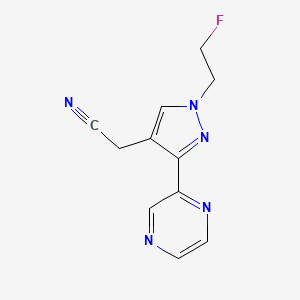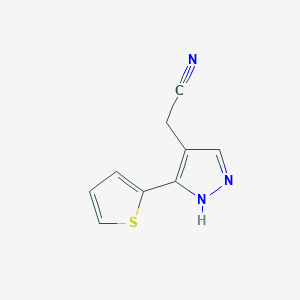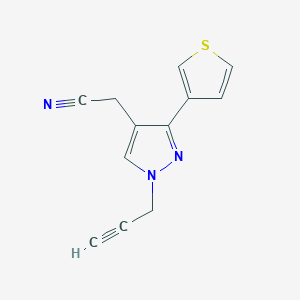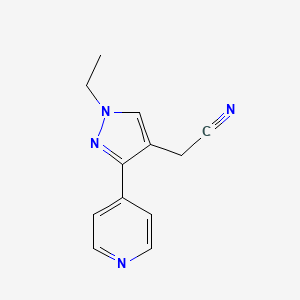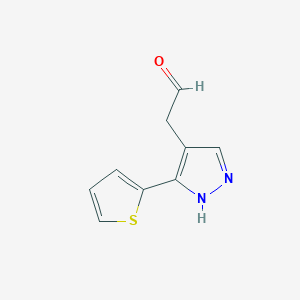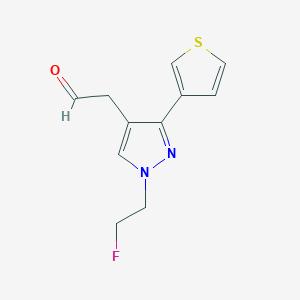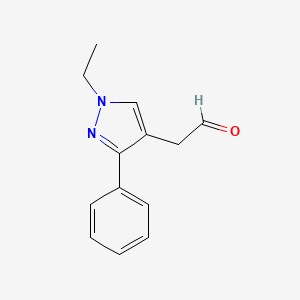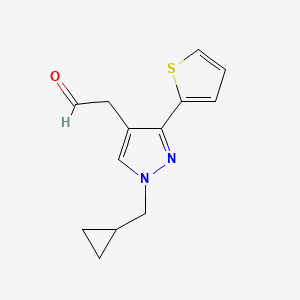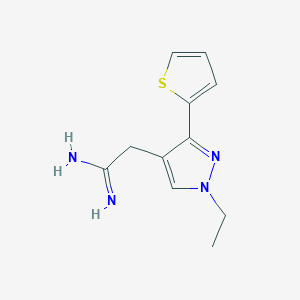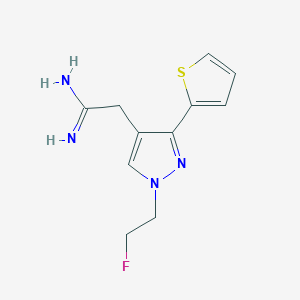
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde
Overview
Description
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde, also known as CPMPPC, is a novel chemical compound with a wide range of potential applications in scientific research and laboratory experiments. Its unique structure and properties make it an ideal candidate for use in a variety of biochemical and physiological studies.
Scientific Research Applications
Synthesis and Characterization
- Studies on pyrazole derivatives highlight their synthesis and characterization, demonstrating the diversity of chemical reactions and structural analysis techniques used to explore these compounds. For example, one study details the synthesis and crystal structure of N-substituted pyrazolines, providing insight into the molecular geometry and interactions of these compounds (Loh et al., 2013).
Antimicrobial and Antitumor Activities
- Pyrazole derivatives have been investigated for their antimicrobial and antitumor activities. Research includes the synthesis of novel chitosan Schiff bases based on heterocyclic moieties showing antimicrobial activity against various bacteria and fungi (Hamed et al., 2020). Another study synthesized benzofuran-2-yl pyrazole pyrimidine derivatives, evaluating their antitumor activity and molecular docking, indicating potential as cancer therapy agents (El-Zahar et al., 2011).
Applications in Sonodynamic Therapy
- The development of ferrocenyl-containing heterocyclic derivatives for sonodynamic therapy represents an innovative application of pyrazole compounds. These derivatives exhibit pronounced cytotoxicity against bacterial strains under ultrasonic irradiation, suggesting their potential for medical use in treating infections (Osipova et al., 2016).
Molecular Docking Studies
- Molecular docking studies of pyrazole derivatives provide insights into their biological activities and interactions with biomolecular targets. For instance, pyrazole fused pyran analogues have been synthesized and subjected to antimicrobial, antioxidant, and molecular docking studies, showcasing their versatility and potential pharmacological applications (Gurunanjappa et al., 2016).
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, such as imidazo[1,2-a]pyridines, are recognized as important scaffolds in medicinal chemistry due to their wide range of applications .
Mode of Action
It is known that imidazo[1,2-a]pyridines can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially alter the interaction of the compound with its targets.
Biochemical Pathways
It is known that imidazo[1,2-a]pyridines can be functionalized through radical reactions, which could potentially affect various biochemical pathways .
Result of Action
It is known that the functionalization of imidazo[1,2-a]pyridines can lead to the synthesis of either c–h alkenylation products or indazole products .
properties
IUPAC Name |
2-(cyclopropylmethyl)-5-pyrazin-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-8-10-5-11(12-6-13-3-4-14-12)15-16(10)7-9-1-2-9/h3-6,8-9H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUGNEVXFMKGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=NC=CN=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



